Fisetin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fisetin is a plant flavonol from the flavonoid group of polyphenols . It can be found in many plants, where it serves as a yellow/ochre coloring agent. It is also found in many fruits and vegetables, such as strawberries, apples, persimmons, onions, and cucumbers . This compound is known for its many health benefits, including antioxidant, anti-inflammatory, anti-cancer, and brain-boosting action .

Synthesis Analysis

This compound can be synthesized using various biotechnology or chemosynthesis tools . In one study, nanoparticle synthesis was performed to evaluate the effects of this compound in vitro, in the zebrafish model, and in ex vivo samples . Another study reported the co-crystal synthesis of this compound with caffeine and nicotinamide using cooling crystallization technology .

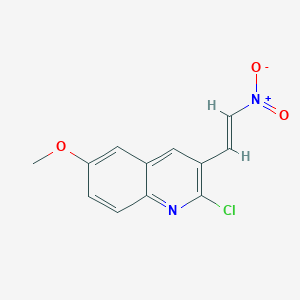

Molecular Structure Analysis

The chemical structure of this compound can be represented using its molecular formula, which is C₁₅H₁₀O₆ .

Chemical Reactions Analysis

This compound shares distinct antioxidant properties with a plethora of other plant polyphenols . It exhibits a specific biological activity of considerable interest as regards the protection of functional macromolecules against stress . This compound reduces the levels of hydroxyl radicals and superoxide anions, with mitochondrial origin being a common source of their generation .

Physical And Chemical Properties Analysis

This compound possesses several physical properties that contribute to its characteristics. The molecular weight of this compound is approximately 286.24 g/mol .

Mecanismo De Acción

Fisetin inhibits the phosphorylation of p38 MAPK, and impairs translocation of NF-κB to the nucleus . It has been shown that this compound exerts anticancer activity through the activation of both intrinsic and extrinsic pathways of apoptosis . The mechanism of action for lifespan extension likely involves inhibition of the mTOR pathway .

Safety and Hazards

Fisetin is generally considered safe for R&D use only. It is not advised for medicinal, household, or other use . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Direcciones Futuras

Fisetin is a senotherapeutic that may extend lifespan and healthspan; it has potent senolytic effects that destroy senescent cells that accelerate aging and disease . Future aspects of the this compound delivery system include self-assembled lipid vesicles such as niosomes, ethosomes, cubosomes, and hexosomes .

Propiedades

Número CAS |

1135-24-7 |

|---|---|

Fórmula molecular |

C10H14O |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)